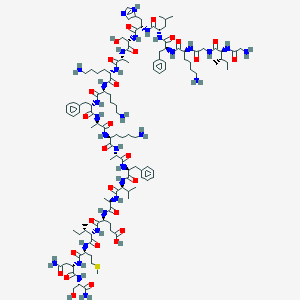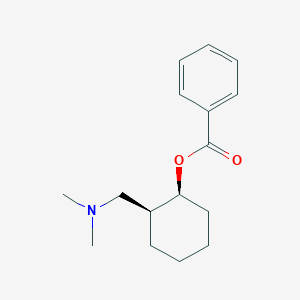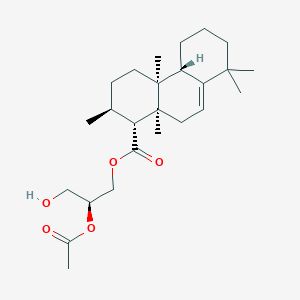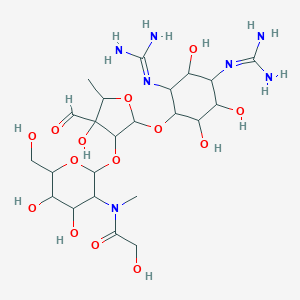
Magainin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magainin H is a type of antimicrobial peptide that has gained significant attention in the scientific community due to its potential applications in biomedicine. This peptide was first discovered in the skin of the African clawed frog, Xenopus laevis, and has been found to exhibit potent antibacterial, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Magainin H has been extensively studied for its potential applications in biomedicine. It has been shown to exhibit potent antimicrobial activity against a wide range of bacterial, fungal, and viral pathogens, including antibiotic-resistant strains such as MRSA. In addition to its antimicrobial properties, Magainin H has also been found to exhibit anti-inflammatory, immunomodulatory, and anticancer activities.
Wirkmechanismus
Magainin H exerts its antimicrobial activity by disrupting the cell membrane of pathogens. The peptide has a cationic charge, which allows it to interact with the negatively charged phospholipids in the cell membrane. This interaction leads to the formation of pores in the membrane, which disrupts the integrity of the membrane and causes the cell to lyse.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, Magainin H has been found to exhibit a range of biochemical and physiological effects. These include the modulation of ion channels, the inhibition of biofilm formation, and the stimulation of wound healing. Magainin H has also been found to exhibit anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of inflammatory diseases and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Magainin H in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, there are also some limitations to using Magainin H in lab experiments. The peptide can be toxic to mammalian cells at high concentrations, which can make it difficult to study its effects in vivo. Additionally, the peptide can be unstable in certain conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on Magainin H. One area of interest is the development of novel antimicrobial peptides based on the structure of Magainin H. These peptides could be designed to have improved stability and activity, as well as reduced toxicity to mammalian cells. Another area of interest is the use of Magainin H in combination with other antimicrobial agents to enhance their activity. Finally, Magainin H could have potential applications in the development of new therapies for inflammatory diseases and autoimmune disorders.
Synthesemethoden
Magainin H can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. Once the peptide chain is complete, the protective groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
122564-51-6 |
|---|---|
Produktname |
Magainin H |
Molekularformel |
C116H185N31O28S |
Molekulargewicht |
2494 g/mol |
IUPAC-Name |
(4S)-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H185N31O28S/c1-14-65(7)94(145-90(151)57-121)114(173)125-59-91(152)131-75(39-25-29-46-117)102(161)140-83(53-72-35-21-17-22-36-72)109(168)138-81(51-63(3)4)108(167)141-85(55-74-58-124-62-126-74)110(169)144-88(61-149)113(172)129-68(10)98(157)133-77(41-27-31-48-119)103(162)135-78(42-28-32-49-120)104(163)139-82(52-71-33-19-16-20-34-71)107(166)128-67(9)97(156)132-76(40-26-30-47-118)101(160)127-69(11)100(159)137-84(54-73-37-23-18-24-38-73)112(171)146-93(64(5)6)115(174)130-70(12)99(158)134-79(43-44-92(153)154)106(165)147-95(66(8)15-2)116(175)136-80(45-50-176-13)105(164)142-86(56-89(122)150)111(170)143-87(60-148)96(123)155/h16-24,33-38,58,62-70,75-88,93-95,148-149H,14-15,25-32,39-57,59-61,117-121H2,1-13H3,(H2,122,150)(H2,123,155)(H,124,126)(H,125,173)(H,127,160)(H,128,166)(H,129,172)(H,130,174)(H,131,152)(H,132,156)(H,133,157)(H,134,158)(H,135,162)(H,136,175)(H,137,159)(H,138,168)(H,139,163)(H,140,161)(H,141,167)(H,142,164)(H,143,170)(H,144,169)(H,145,151)(H,146,171)(H,147,165)(H,153,154)/t65-,66-,67+,68+,69-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
InChI-Schlüssel |
OUWDLUAYXCGSSS-KIKDIOEMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
Andere CAS-Nummern |
122564-51-6 |
Sequenz |
GIGKFLHSAKKFAKAFVAEIMNS |
Synonyme |
magainin H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)










